Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,1,3-Benzoxadiazole-5-methanamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's core structural features, electronic properties, and bonding characteristics that give rise to its notable physicochemical behavior, particularly its fluorescence. We present established synthetic protocols for the benzoxadiazole core, propose a logical pathway for the synthesis of the title compound, and detail the spectroscopic techniques essential for its characterization. This guide serves as a foundational resource for professionals engaged in the design and development of novel therapeutic agents and functional organic materials leveraging the unique attributes of the benzoxadiazole scaffold.
Introduction to the 2,1,3-Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a 2,1,3-oxadiazole ring. This scaffold is isoelectronic with the more extensively studied 2,1,3-benzothiadiazole (BTD), but the higher electronegativity of the oxygen atom in the oxadiazole ring imparts distinct electronic and photophysical properties.[1] The benzoxadiazole core is characterized by a planar, conjugated molecular structure, which forms the basis for its application in various fields.[2]
Derivatives of this scaffold are recognized for their diverse biological activities, including potential as anticancer, antibacterial, and antifungal agents.[3][4][5] Furthermore, their inherent fluorescence has made them valuable as fluorogenic reagents for the sensitive detection of biomolecules and as building blocks for organic light-emitting diodes (OLEDs) and chemical sensors.[6][7] The title compound, 2,1,3-Benzoxadiazole-5-methanamine, combines the benzoxadiazole core with a methanamine substituent, creating a molecule with significant potential as a versatile building block in drug discovery and a functional fluorophore.
Molecular Structure and Bonding
Core Heterocyclic System and Functional Groups
The structure of 2,1,3-Benzoxadiazole-5-methanamine features a rigid, planar benzoxadiazole core. The fusion of the aromatic benzene ring with the electron-deficient oxadiazole ring establishes a π-conjugated system that governs the molecule's electronic behavior. The key substituent is the methanamine group (-CH₂NH₂) located at the C5 position of the benzene ring.
digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [penwidth=1.5];
// Define nodes with positions
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];
N1 [label="N", pos="2.4,0!"];
O1 [label="O", pos="1.3,-2.0!"]; // This is incorrect for 2,1,3-benzoxadiazole
N2 [label="N", pos="0,-2.25!"];
O_new [label="O", pos="2.4, -1.5!"]; // Corrected position for oxygen in oxadiazole ring
C7 [label="C", pos="-2.6,1.5!"];
H1 [label="H", pos="-3.5,0.75!"];
N3 [label="N", pos="-2.6,2.5!"];
H2 [label="H", pos="-1.9,3.0!"];
H3 [label="H", pos="-3.3,3.0!"];
// Define nodes for benzoxadiazole core based on SMILES C1=CC2=NON=C2C=C1CN
c1 [label="C", pos="0,1.2!"];
c2 [label="C", pos="-1.2,0.6!"];
c3 [label="C", pos="-1.2,-0.6!"];
c4 [label="C", pos="0,-1.2!"];
c5 [label="C", pos="1.2,-0.6!"];
c6 [label="C", pos="1.2,0.6!"];
n1_ox [label="N", pos="2.2,-0.1!"];
o_ox [label="O", pos="1.5,-1.3!"];
n2_ox [label="N", pos="0.3,-1.9!"];
// Substituent nodes
c_sub [label="C", pos="-2.4, -1.2!"];
n_sub [label="N", pos="-3.6, -0.6!"];
// Hydrogen nodes
h_c1 [label="H", pos="0,2.1!"];
h_c2 [label="H", pos="-2.1,1.1!"];
h_c6 [label="H", pos="2.1,1.1!"];
h_c_sub1 [label="H", pos="-2.4, -2.1!"];
h_c_sub2 [label="H", pos="-2.0, -0.5!"];
h_n_sub1 [label="H", pos="-4.4, -1.1!"];
h_n_sub2 [label="H", pos="-3.6, 0.3!"];
// Benzene Ring Edges
c1 -- c2 [style=double];
c2 -- c3;
c3 -- c4 [style=double];
c4 -- c5;
c5 -- c6 [style=double];
c6 -- c1;
// Fused Oxadiazole Ring Edges
c4 -- n2_ox [style=double, len=1.2];
n2_ox -- o_ox;
o_ox -- n1_ox;
n1_ox -- c5 [style=double, len=1.2];
// Substituent Edges
c3 -- c_sub;
c_sub -- n_sub;
// Hydrogen Edges
c1 -- h_c1;
c2 -- h_c2;
c6 -- h_c6;
c_sub -- h_c_sub1;
c_sub -- h_c_sub2;
n_sub -- h_n_sub1;
n_sub -- h_n_sub2;
// Labels
l_benz [label="Benzene Ring", pos="-0.5,0!", fontsize=10, fontcolor="#5F6368"];
l_oxa [label="Oxadiazole Ring", pos="1.3,-1.2!", fontsize=10, fontcolor="#5F6368"];
l_sub [label="Methanamine Group", pos="-3.5,-1.5!", fontsize=10, fontcolor="#5F6368"];
}
Caption: Proposed workflow for the synthesis of the target molecule.
This pathway involves a reductive amination reaction. The aldehyde is treated with an ammonia source (like ammonium acetate or ammonia itself) to form an imine intermediate in situ. This intermediate is then reduced using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C), to yield the final primary amine product. This method is widely used in medicinal chemistry for its efficiency and functional group tolerance.
Spectroscopic and Physicochemical Characterization
Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
[8][9]
| Property | Technique | Expected Observations |
| :--- | :--- | :--- |
| Molecular Weight | Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z ≈ 164.07, corresponding to the molecular formula C₇H₇N₃O. The hydrochloride salt would be ~185.61 g/mol . [10]|
| Functional Groups | FT-IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹)- N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹)- Aromatic C=C and C=N stretching (~1450-1600 cm⁻¹) |
| Proton Environment | ¹H NMR Spectroscopy | - Signals in the aromatic region (δ ≈ 7.0-8.0 ppm) for the three protons on the benzene ring.- A singlet for the methylene (-CH₂) protons (δ ≈ 3.8-4.2 ppm).- A broad singlet for the amine (-NH₂) protons. |
| Carbon Skeleton | ¹³C NMR Spectroscopy | - Signals in the aromatic region (δ ≈ 110-160 ppm) for the six carbons of the benzoxadiazole core.- A signal for the methylene carbon (δ ≈ 40-50 ppm). |
| Electronic Transitions | UV-Vis Spectroscopy | Strong absorption band (π-π* transition) in the UV-visible region, likely between 350-450 nm, characteristic of conjugated benzoxadiazole systems. [11]|
| Emissive Properties | Fluorescence Spectroscopy | Emission in the blue-green to yellow region of the spectrum with a significant Stokes shift, highly dependent on solvent polarity. [11]|
| Topological Polar Surface Area (TPSA) | Computational | ~64.9 Ų (for the free base), suggesting moderate cell permeability. |
| LogP | Computational | ~1.1 (for the free base), indicating a balance of hydrophilicity and lipophilicity. |
Applications in Research and Drug Development
The unique combination of a fluorescent, electron-accepting core and a reactive primary amine handle makes 2,1,3-Benzoxadiazole-5-methanamine a valuable scaffold.
-
Fluorescent Labeling: The primary amine can be readily coupled to biomolecules (peptides, proteins, nucleic acids) or other small molecules using standard bioconjugation chemistry (e.g., amide bond formation, reductive amination). The benzoxadiazole core then serves as a fluorescent reporter group for imaging or quantification.
[12]* Pharmacophore Development: The benzofuran/benzoxadiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. [5][13]This molecule can serve as a starting point for the synthesis of compound libraries to screen for activity against various biological targets, such as kinases, enzymes, or receptors. The amine provides a convenient attachment point for building molecular complexity.
[3][4]* Materials Science: The donor-acceptor nature of the molecule is desirable for creating organic materials with specific electronic and photophysical properties for use in sensors or organic electronics.
[7]
Conclusion
2,1,3-Benzoxadiazole-5-methanamine is a strategically designed molecule that integrates the potent fluorescent and electronic properties of the benzoxadiazole core with the versatile chemical reactivity of a primary amine. Its structure is defined by a planar, π-conjugated system with inherent donor-acceptor characteristics, leading to notable photophysical behaviors like intramolecular charge transfer. The well-understood synthetic routes to the core scaffold, combined with standard organic transformations, make this compound and its derivatives accessible for broad application. This guide provides the foundational knowledge of its structure, synthesis, and characterization, positioning it as a valuable tool for innovation in drug discovery, chemical biology, and materials science.
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
Pasha, T. Y., et al. (2021). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Ciobanu, A., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. National Institutes of Health (NIH). Available at: [Link]
-
Gallardo, H., et al. (2012). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. Available at: [Link]
-
Various Authors. (2021). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. ResearchGate. Available at: [Link]
-
Rasayan Journal of Chemistry. (2018). GREEN ROUTE FOR THE SYNTHESIS OF OXADIAZOLE DERIVATIVE CONTAINING BENZIMIDAZOLE MOIETY AND ITS MANNICH BASES. Rasayan Journal. Available at: [Link]
-
Taylor & Francis. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Gallardo, H., et al. (2011). Reagents for mass spectrometric detection having benzofurazan structure. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. Available at: [Link]
-
de Oliveira, K. T., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
-
Nguyen, H. V., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Shetnev, A. A., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
-
Zhang, P., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Uchiyama, S., et al. (2003). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst. Available at: [Link]
-
Al-Issa, S. A., et al. (2024). Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Matrix Fine Chemicals. 2,1,3-BENZOXADIAZOLE-5-CARBALDEHYDE. Matrix Fine Chemicals. Available at: [Link]
Sources